molecular formula C9H6FNO B1319149 5-Fluoro-1H-indole-2-carbaldehyde CAS No. 220943-23-7

5-Fluoro-1H-indole-2-carbaldehyde

Cat. No.: B1319149
CAS No.: 220943-23-7
M. Wt: 163.15 g/mol
InChI Key: SVDHOCZCQXVPOU-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Research has shown that 5-Fluoro-1H-indole-2-carbaldehyde is involved in the synthesis of various fluorinated compounds. One such application is the efficient preparation of 3-fluorinated pyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines, demonstrating the compound's utility in creating new fluorinated structures (Surmont et al., 2009).

Gold-Catalyzed Cycloisomerizations

The compound plays a role in gold-catalyzed cycloisomerization processes. This method leads to the production of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, which are significant for a wide variety of substrates. This process is operationally simple and efficient, highlighting the compound's versatility in organic synthesis (Kothandaraman et al., 2011).

Molecular Structure and Interaction Studies

This compound derivatives have been used in molecular structure and interaction studies. For example, research into the crystal structure, Hirshfeld surface, and thermal analysis of related compounds provides insights into intermolecular interactions and the properties of these molecules (Barakat et al., 2017).

Fluorescent Sensor Development

Indole-based compounds derived from this compound have been used to develop fluorescent sensors. These sensors are selective and have applications in detecting specific ions, demonstrating the compound's potential in analytical chemistry (Wan et al., 2014).

Nanocatalysis and Green Chemistry

The compound has applications in nanocatalysis and green chemistry. For instance, it is used in solvent-free methods to synthesize knoevenagel condensed products, emphasizing its role in environmentally friendly and economically viable chemical processes (Madan, 2020).

Anticonvulsant and Antimicrobial Studies

Derivatives of this compound have been synthesized and evaluated for anticonvulsant and antimicrobial activities. This highlights the potential medicinal applications of compounds synthesized using this compound (Gautam et al., 2021).

Catalysis in Organic Synthesis

The compound is also used in catalysis for organic synthesis, such as in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These processes are vital for creating a variety of biologically active compounds (Rao et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Indole derivatives, such as 5-Fluoro-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers due to their broad-spectrum biological activities .

Properties

IUPAC Name

5-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDHOCZCQXVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596970
Record name 5-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220943-23-7
Record name 5-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (0.094 g, 2.488 mmol) was added to a solution of 5-fluoro-N-methoxy-N-methyl-1H-indole-2-carboxamide (0.691 g, 3.11 mmol) in tetrahydrofuran (10 ml) at 0° C. and stirred for 1 hour. The reaction mixture was cooled to 0° C. and 25% ammonia solution was added dropwise to the reaction mixture until lithium aluminium hydride color turn gray to white. Then dichloromethane and cerite was added to the reaction mixture and stirred for 30 min. The mixture was filtered through a pad of Celite and concentrated in vacuo to give 523 mg of the crude title compound. This was used for the next step without further purification:
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Synthesis routes and methods II

Procedure details

To a stirred solution of crude (5-fluoro-1H-indol-2-yl)methanol 46 (1.55 g, 9.39 mmol) in anhydrous CH2Cl2 (50 mL) at cold-bath temperature (0° C.) was added portionwise pyridinium chlorochromate (PCC) (2.22 g, 10.29 mmol). Reaction was stirred at ambient temperature for 4 hours. Reaction was diluted with CH2Cl2 and filtered through a pad of celite and washed with CH2Cl2. After evaporation of solvent, crude product was silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 5-fluoro-1H-indole-2-carbaldehyde 47 (0.627 g, 41% yield).
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